molecular formula C20H17NO5 B1530571 1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone CAS No. 1253769-13-9

1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone

Cat. No.: B1530571
CAS No.: 1253769-13-9
M. Wt: 351.4 g/mol
InChI Key: IAELOHNWFVWCNO-ZCXUNETKSA-N
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Description

1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone is a substituted indolinone derivative with a complex structure featuring acetyl, methoxycarbonyl, and aryl-methylene substituents. Its synthesis typically involves the reaction of methyl 2-indolinone-6-carboxylate with triethyl orthobenzoate and acetic anhydride under reflux conditions, yielding the target compound in ~77% yield . Key physicochemical properties include:

  • Melting point: 253°C
  • IR spectrum: Peaks at 1610 cm⁻¹ (C=O stretching of indolinone), 1655 cm⁻¹ (acetyl group), and 1711 cm⁻¹ (ester carbonyl) .
  • Empirical formula: C₃₁H₃₃N₅O₄ (calculated molecular weight: 539.62 g/mol) .
  • Mass spectrometry: ESI-MS shows a prominent [M+H]⁺ ion at m/z 540 .
  • Elemental analysis: Matches theoretical values (C: 68.99%, H: 6.16%, N: 12.98%) .

Properties

CAS No.

1253769-13-9

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl (3Z)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate

InChI

InChI=1S/C20H17NO5/c1-12(22)21-16-11-14(20(24)26-3)9-10-15(16)17(19(21)23)18(25-2)13-7-5-4-6-8-13/h4-11H,1-3H3/b18-17-

InChI Key

IAELOHNWFVWCNO-ZCXUNETKSA-N

SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C(C3=CC=CC=C3)OC)C1=O

Isomeric SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)/C(=C(\C3=CC=CC=C3)/OC)/C1=O

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C(C3=CC=CC=C3)OC)C1=O

Origin of Product

United States

Preparation Methods

N-Acetylation of Methyl 2-oxoindoline-6-carboxylate

  • Reactants: Methyl 2-oxoindoline-6-carboxylate and acetic anhydride.
  • Solvent: High boiling aromatic hydrocarbons capable of forming azeotropes with acetic acid, such as toluene, xylene, or chlorobenzene. Toluene is preferred for its balance of boiling point and azeotrope formation.
  • Conditions:
    • Temperature: 115–132 °C (115–120 °C for toluene; 125–132 °C for xylene).
    • Reaction time: 15–25 hours (typically 18–23 hours in toluene; 4–6 hours in xylene).
    • Molar ratios: Acetic anhydride is used in molar excess, typically 8–10 equivalents relative to methyl 2-oxoindoline-6-carboxylate.
    • Solvent volume: 3–7 volumes relative to methyl 2-oxoindoline-6-carboxylate, preferably 5 volumes.
  • Process Notes:
    • After completion of acetylation (monitored by HPLC to ensure less than 2% unreacted starting material), a portion of the formed acetic acid is removed by distillation (1–4 volumes of solvent distilled off, typically 2 volumes).
    • The distilled solvent volume is replenished with fresh solvent to maintain reaction volume.
    • This removal of acetic acid is critical to prevent its negative effect on the subsequent step and to improve yield.

Reaction with Trimethyl Orthobenzoate

  • Reactants: Methyl 1-acetyl-2-oxoindoline-6-carboxylate intermediate and trimethyl orthobenzoate.
  • Conditions:
    • Temperature: 100–140 °C, preferably 110–130 °C.
    • Trimethyl orthobenzoate is added rapidly as one portion to the heated reaction mixture.
    • Molar equivalents: Typically 3–4 equivalents of trimethyl orthobenzoate per methyl 2-oxoindoline-6-carboxylate; can be up to 6 equivalents if needed.
  • Reaction Monitoring:
    • The reaction proceeds with distillation of volatiles; 5–8 volumes of solvents are distilled off during the reaction, preferably 6–8 volumes.
    • Desired conversion is over 90% consumption of the methyl 1-acetyl-2-oxoindoline-6-carboxylate intermediate, typically achieved within 2–6 hours, more preferably 3–4 hours.
  • Product Isolation:
    • Upon completion, the reaction mixture is cooled slowly to room temperature and then to 0 °C to precipitate the product.
    • The precipitated product is filtered, washed (e.g., with ethyl acetate), and dried under vacuum.

Process Advantages

  • Use of high boiling aromatic solvents forming azeotropes with acetic acid allows continuous removal of acetic acid by distillation, which:
    • Prevents decomposition of trimethyl orthobenzoate to methyl benzoate.
    • Enhances yield and purity of the final product.
    • Eliminates the need for extensive purification steps such as recrystallization or chromatography.

Representative Experimental Data

Step Parameter Condition/Value
N-acetylation solvent Toluene 5 volumes relative to starting material
N-acetylation temperature Toluene reflux 115–118 °C
N-acetylation time 18 hours
Acetic anhydride equivalents 8–10 molar equivalents
Acetic acid removal Distillation volume 2 volumes distilled off
Trimethyl orthobenzoate addition Equivalents 3–4 molar equivalents
Reaction temperature 120–135 °C
Solvent distillation volume During reaction 6–8 volumes distilled off
Reaction time (step 2) 3–4 hours
Conversion (HPLC) >90% conversion
Product yield ~79% isolated yield

Research Findings and Notes

  • Acetic acid removal is a critical innovation in this synthesis, as it prevents side reactions and decomposition of reagents.
  • The choice of solvent influences both the reaction kinetics and the ability to remove acetic acid by azeotropic distillation.
  • The process is scalable and suitable for industrial production, as evidenced by patent disclosures.
  • The method yields a product of high purity directly from the reaction mixture, reducing downstream processing costs.
  • The intermediate prepared by this method is a vital precursor for the synthesis of nintedanib and potentially other biologically active indolinone derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Biology: Indolinone derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 1-acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone lies in its substituents. Below is a comparative analysis with analogous indolinone derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2, R3) Molecular Formula Melting Point (°C) Key Spectral Data (IR, MS) Reference
This compound R1=Acetyl, R2=Ph-OCH₃, R3=COOCH₃ C₃₁H₃₃N₅O₄ 253 IR: 1610, 1655, 1711 cm⁻¹; MS: m/z 540
1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone R1=Acetyl, R2=Ph-OCH₂CH₃, R3=COOCH₃ C₃₂H₃₅N₅O₄ N/A IR: Similar ester/acetyl peaks; MS: m/z 554
3-Z-[1-(4-(dimethylaminomethyl)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone R1=Acetyl, R2=Ph, R3=COOCH₃ (with dimethylaminomethyl-anilino) C₃₀H₃₀N₄O₃ N/A MS: m/z 502 [M-H]⁺
3-Z-[1-(4-(imidazolidin-2,4-dione-5-yl)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone R1=Acetyl, R2=Ph, R3=COOCH₃ (with imidazolidinone substituent) C₂₁H₂₂N₄O₅ N/A Rf: 0.6 (CH₂Cl₂:MeOH 5:1)

Key Observations:

The dimethylaminomethyl-anilino derivative (C₃₀H₃₀N₄O₃) exhibits a lower molecular weight (m/z 502) and enhanced solubility in polar solvents like methanol .

The methoxycarbonyl group at position 6 is conserved across analogs, suggesting its critical role in maintaining structural integrity or target interaction .

Synthetic Flexibility :

  • The parent compound’s acetyl group allows for further functionalization, as seen in the synthesis of sulfonamide- and piperazine-containing derivatives (e.g., compound 81 in ).

Biological Activity

1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone is a complex organic compound belonging to the indolinone family, notable for its diverse biological activities. This compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes treating methyl 2-oxoindoline-6-carboxylate with acetic anhydride at elevated temperatures (around 130 °C). This reaction yields intermediates that can be further processed to isolate the final compound.

Key Reactions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionLithium aluminum hydrideDry ether
SubstitutionAmines or thiolsPresence of sodium hydride

The compound exhibits its biological effects primarily through interactions with specific molecular targets such as kinases involved in cell signaling pathways related to inflammation and cancer. By inhibiting certain kinases, it modulates various biological processes, potentially leading to therapeutic effects against proliferative diseases.

Anticancer Activity

Research indicates that indolinones, including this compound, possess significant anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in various cancer types.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies

  • Anticancer Studies : In a study evaluating various indolinone derivatives, this compound showed a significant reduction in cell proliferation in breast cancer cell lines with an IC50 value indicating effective potency.
  • Anti-inflammatory Effects : Another study focused on the compound's ability to suppress nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of nitric oxide synthesis, reinforcing its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : The compound was tested against several bacterial strains, showing promising antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone
Reactant of Route 2
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1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone

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